2-Cyano-6-hydroxybenzoic acid
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Overview
Description
2-Cyano-6-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-6-hydroxybenzoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where cyanoacetamide derivatives are prepared by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as heating under reflux, filtration under reduced pressure, and safe handling of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-6-hydroxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in free radical bromination, nucleophilic substitution, and oxidation reactions at the benzylic position .
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and ethanoyl chloride for acylation reactions . The conditions for these reactions vary, but they often involve room temperature or mild heating to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, free radical bromination with NBS can yield brominated derivatives, while acylation with ethanoyl chloride can produce esters .
Scientific Research Applications
2-Cyano-6-hydroxybenzoic acid has a wide range of scientific research applications. It has been studied for its potential use in drug delivery systems, particularly in the encapsulation of biologically active compounds . Additionally, it has shown promise in cancer research, where its inclusion complex with p-sulfonatocalix6arene has demonstrated enhanced effectiveness in killing cancerous cells . The compound’s antioxidant, antimicrobial, and cytotoxic activities have also been explored, making it a valuable component in dietary supplements, functional foods, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Cyano-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit metabolic enzymes and oxidative processes, leading to the suppression of seed germination and root growth in plants . In biological systems, it may exert its effects through electrostatic interactions and the formation of stable inclusion complexes with other molecules .
Comparison with Similar Compounds
2-Cyano-6-hydroxybenzoic acid can be compared with other hydroxybenzoic acids such as salicylic acid, p-hydroxybenzoic acid, and protocatechuic acid . While these compounds share a similar aromatic carboxylic acid structure, this compound is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other hydroxybenzoic acids may not be as effective.
List of Similar Compounds:- Salicylic acid
- p-Hydroxybenzoic acid
- Protocatechuic acid
- Gentisic acid
- 3,5-Dihydroxybenzoic acid
- Pyrocatechuic acid
- Vanillic acid
- Syringic acid
- Gallic acid
- Ellagic acid
Properties
Molecular Formula |
C8H5NO3 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
2-cyano-6-hydroxybenzoic acid |
InChI |
InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,10H,(H,11,12) |
InChI Key |
OCOIDGPIGZOSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)C#N |
Origin of Product |
United States |
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